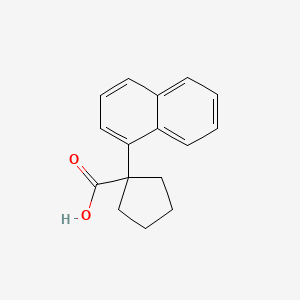

1-(1-Naphthyl)cyclopentanecarboxylic Acid

Description

Significance of Cyclopentanecarboxylic Acid Frameworks in Contemporary Organic Synthesis

The cyclopentanecarboxylic acid motif is a valuable and versatile building block in modern organic chemistry. Its five-membered ring structure is a common feature in a variety of natural products and biologically active molecules. In drug discovery, the cyclopentane (B165970) framework is considered an underappreciated yet significant scaffold that can provide access to stereochemically complex and novel chemotypes. nih.gov The incorporation of a carboxylic acid group provides a handle for further chemical modifications and can be crucial for a molecule's biological activity.

Substituted cyclopentanecarboxylic acids are important intermediates in the synthesis of new drugs and specialty chemicals. guidechem.com For instance, they have been identified as potent and selective inhibitors of certain voltage-gated sodium channels, highlighting their potential in the development of new analgesics. nih.gov The synthesis of these frameworks can be achieved through various methods, including the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) and the palladium-catalyzed hydrocarboxylation of cyclopentene. guidechem.com

Role of Naphthyl Moieties in Modulating Molecular Structure and Reactivity

The naphthalene (B1677914) scaffold, a fused bicyclic aromatic system, is a cornerstone in medicinal chemistry and materials science. Its planar and electron-rich nature allows for significant π-π stacking interactions, which can be crucial for binding to biological targets like enzymes and receptors. Naphthalene and its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Overview of 1-(1-Naphthyl)cyclopentanecarboxylic Acid within Advanced Chemical Research Contexts

This compound, with the CAS number 59725-64-3, is a compound that has been noted as a useful research chemical. sigmaaldrich.com While detailed, peer-reviewed studies on its specific applications are not widely available in public literature, its structure suggests its potential utility as an intermediate in the synthesis of more complex molecules. The combination of the rigid naphthyl group and the more flexible cyclopentyl carboxylic acid moiety makes it an interesting candidate for creating diverse molecular architectures.

The synthesis of such a compound would likely involve the principles of established organic reactions. A plausible synthetic route could involve the reaction of a 1-naphthyl Grignard reagent with a suitable cyclopentanone (B42830) derivative, followed by carboxylation.

Below are the key identifiers for this compound:

| Property | Value |

| IUPAC Name | 1-(naphthalen-1-yl)cyclopentane-1-carboxylic acid |

| CAS Number | 59725-64-3 |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-naphthalen-1-ylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-15(18)16(10-3-4-11-16)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJRSORIQUDMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250656 | |

| Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59725-64-3 | |

| Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59725-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Naphthalenyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Naphthyl Cyclopentanecarboxylic Acid and Its Analogs

Direct Synthetic Approaches to the 1-(1-Naphthyl)cyclopentanecarboxylic Acid Core

Direct synthetic strategies aim to construct the 1-arylcyclopentanecarboxylic acid skeleton by forming the cyclopentane (B165970) ring or introducing the carboxylic acid functionality onto a pre-formed naphthyl-cyclopentane scaffold.

Cyclization Reactions in the Construction of the Cyclopentane Ring System

The formation of the cyclopentane ring is a cornerstone of organic synthesis, with numerous methods available for its construction. baranlab.org For aryl-substituted systems, cycloaddition reactions and transition-metal-catalyzed cyclizations are particularly relevant.

[3+2] Cycloaddition Reactions: Formal [3+2] cycloaddition reactions represent a powerful tool for the stereoselective synthesis of polysubstituted cyclopentane derivatives. organic-chemistry.org For instance, the reaction between cyclopropyl ketones and radical-acceptor alkenes, catalyzed by a chiral Titanium(salen) complex, can construct two carbon-carbon bonds and two adjacent stereocenters with high diastereoselectivity and enantioselectivity. organic-chemistry.org

Conia-Ene Reaction: The Conia-Ene reaction, which involves the intramolecular cyclization of acetylenic β-dicarbonyl compounds, can be catalyzed by Nickel(II) complexes to yield monocyclic and bicyclic cyclopentane derivatives. organic-chemistry.org An enantioselective variant using a dual catalyst system of a palladium complex and a ytterbium salt allows for the asymmetric synthesis of cyclopentanes containing all-carbon quaternary centers. organic-chemistry.org

| Cyclization Method | Catalyst/Reagent | Key Features | Potential Application |

| Formal [3+2] Cycloaddition | Chiral Ti(salen) complex | Stereoselective, forms two C-C bonds and two stereocenters. organic-chemistry.org | Synthesis of chiral 1-arylcyclopentane precursors. |

| Conia-Ene Reaction | Ni(acac)₂ / Yb(OTf)₃ | Forms mono- and bicyclic olefinic cyclopentanes. organic-chemistry.org | Construction of the cyclopentane ring with an exocyclic double bond for further functionalization. |

| Asymmetric Conia-Ene | DTBMSegphos-Pd(II)/Yb(III) | Asymmetric synthesis of all-carbon quaternary centers. organic-chemistry.org | Enantioselective synthesis of the 1-naphthylcyclopentane core. |

Interactive Data Table: Summary of Cyclization Reactions for Cyclopentane Synthesis.

Carbonylation Strategies for Carboxylic Acid Functionalization

Carbonylation reactions provide a direct route to carboxylic acids by introducing a carbonyl group into an organic molecule. Palladium-catalyzed hydrocarboxylation of alkenes is a prominent method for this transformation. For example, cyclopentene can be converted to cyclopentanecarboxylic acid through a palladium-catalyzed reaction with carbon monoxide and water. wikipedia.org This strategy could be applied to a 1-(1-naphthyl)cyclopentene precursor to install the carboxylic acid group at the desired position.

Recent advances in metallaphotoredox catalysis have enabled the direct use of native carboxylic acids as adaptive functional groups for various transformations, including alkylation and arylation. princeton.edu While often used for decarboxylative coupling, the reverse reaction, carboxylation, can be achieved under specific conditions.

Multicomponent Reaction Sequences for Complex Fragment Assembly

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govnih.govresearchgate.net This approach offers a rapid and convergent pathway to structurally diverse molecules.

Passerini and Ugi Reactions: The Passerini three-component reaction and the Ugi four-component reaction are cornerstone MCRs that are particularly useful for the synthesis of α-acyloxyamides and α-acylaminocarboxamides, respectively. nih.gov These reactions proceed through the α-addition of an isocyanide to a carbonyl group, followed by trapping with a carboxylic acid (Passerini) or an amine and a carboxylic acid (Ugi). nih.gov A synthetic design involving a naphthyl-containing aldehyde or ketone, a suitable component to form the cyclopentane ring, an isocyanide, and a carboxylic acid could potentially assemble the target structure in a single step.

An unprecedented three-component reaction involving an arylidene oxazolone, an enal, and a N-heterocyclic carbene (NHC) has been reported for the synthesis of fully substituted cyclopentanone (B42830) derivatives with three contiguous stereocenters. rsc.org This highlights the potential of MCRs in constructing complex cyclopentane systems.

Indirect Synthetic Routes via Precursor Transformations and Rearrangements

Indirect routes to this compound involve the modification of pre-existing cyclic structures, most notably through ring contraction reactions. These methods can provide access to cyclopentane systems from more readily available cyclohexane precursors. etsu.edu

Ring Contraction Methodologies from Cyclohexane-Derived Compounds

Ring contraction is a type of organic reaction where a cyclic compound is converted into a ring system with fewer atoms. etsu.edu This can be a powerful strategy for synthesizing strained or highly functionalized cyclopentanes. ntu.ac.uk

Cationic Rearrangements: Cationic rearrangements, such as the Pinacol-type rearrangement, can induce ring contraction. wikipedia.org The reaction proceeds through the formation of a carbocation adjacent to the ring, followed by the migration of an endocyclic bond, resulting in a smaller ring. For example, the treatment of certain cycloheptyl alcohols with acid can lead to a six-membered ring. chemistrysteps.com A similar principle can be applied to cyclohexane derivatives to form cyclopentanes.

Wolff Rearrangement: The Wolff rearrangement of cyclic α-diazoketones is another effective method for ring contraction. ntu.ac.ukwikipedia.org This reaction involves the extrusion of nitrogen gas to form a carbene, which then rearranges to a ketene. In the presence of a nucleophile like water or an alcohol, the corresponding carboxylic acid or ester is formed. This has been applied in steroid synthesis to convert cyclopentanones to cyclobutane (B1203170) derivatives, and the reverse can be conceptualized for cyclohexane to cyclopentane transformations. wikipedia.org

Applications of the Favorskii Rearrangement in Cyclopentanecarboxylic Acid Formation

The Favorskii rearrangement is a well-established and widely used method for the synthesis of carboxylic acid derivatives from α-haloketones in the presence of a base. alfa-chemistry.comwikipedia.orgpurechemistry.org When applied to cyclic α-haloketones, this reaction results in a ring contraction. wikipedia.orgadichemistry.com

The mechanism is thought to involve the formation of an enolate on the side of the ketone away from the halogen atom. wikipedia.orgyoutube.com This enolate then undergoes intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. wikipedia.orgadichemistry.com Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) at the carbonyl carbon leads to the opening of the strained cyclopropanone ring to form the more stable carbanion, which is then protonated to yield the final ring-contracted carboxylic acid or ester. wikipedia.orgadichemistry.comyoutube.com

A classic example is the conversion of 2-chlorocyclohexanone (B41772) to a cyclopentanecarboxylic acid ester using a sodium alkoxide base. wikipedia.orgadichemistry.com This reaction contracts the six-membered ring into a five-membered ring. adichemistry.com By starting with a 2-chloro-2-(1-naphthyl)cyclohexanone precursor, the Favorskii rearrangement could, in principle, provide a direct route to this compound.

| Rearrangement | Starting Material | Key Intermediate | Product |

| Cationic Rearrangement | Substituted Cyclohexanol | Carbocation | Substituted Cyclopentane |

| Wolff Rearrangement | α-Diazocyclohexanone | Ketene | Cyclopentanecarboxylic Acid |

| Favorskii Rearrangement | α-Halo-α-naphthylcyclohexanone | Cyclopropanone | This compound |

Interactive Data Table: Summary of Ring Contraction Reactions.

Asymmetric Synthesis of this compound Enantiomers

The creation of single-enantiomer forms of this compound is crucial, as the biological activity of chiral molecules often resides in only one of its enantiomers. Asymmetric synthesis is achieved through two primary strategies: the use of chiral catalysts to guide the formation of the desired enantiomer and the resolution of a racemic mixture.

Development and Application of Chiral Catalysts for Enantioselective Transformations

Modern asymmetric synthesis heavily relies on catalysts that can induce chirality, providing access to enantiomerically enriched products from achiral or racemic starting materials. This field encompasses organocatalysis and transition-metal catalysis, both of which offer powerful tools for constructing chiral centers like the quaternary carbon in this compound.

Key catalytic systems applicable to the synthesis of chiral cyclopentane structures include:

Organocatalysis : Chiral amines and N-heterocyclic carbenes (NHCs) have been successfully employed in multicatalytic cascade reactions to form functionalized cyclopentanones with high enantioselectivity. nih.gov This approach can establish multiple contiguous stereocenters in a single step. nih.gov Chiral phosphoric acids (CPAs) have also emerged as highly effective catalysts for a range of enantioselective transformations, including those involving naphthyl-containing substrates. researchgate.netdicp.ac.cn

Transition Metal Catalysis : Complexes of metals such as copper, rhodium, and cobalt with chiral ligands are instrumental in asymmetric synthesis. Chiral copper catalysts, for instance, have been used in cyclopropanation-rearrangement sequences to build complex chiral molecules with excellent enantiomeric excess (ee). sioc.ac.cn Bimetallic systems, such as those combining rhodium(II) with a chiral N,N'-dioxide-metal complex, can facilitate cascade reactions to produce lactones with adjacent quaternary stereocenters in high yields and stereoselectivities. nih.gov Furthermore, chiral Salen-Co(III) complexes are effective in the kinetic resolution of racemic starting materials. mdpi.com

| Catalyst Type | Specific Example | Transformation Type | Reported Enantioselectivity | Reference |

|---|---|---|---|---|

| Organocatalyst | Secondary Amine / N-Heterocyclic Carbene | Asymmetric [3+2] Cascade | High | nih.gov |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Desymmetrization / 1,8-Conjugate Addition | High to Excellent | researchgate.netdicp.ac.cn |

| Transition Metal | Chiral Copper Complex | Cyclopropanation-Rearrangement | 91–99% ee | sioc.ac.cn |

| Transition Metal | Rh(II) / Chiral N,N'-dioxide-Sc(III) Complex | O-H Insertion / Aldol Cyclization | 91–96% ee | nih.gov |

| Transition Metal | Chiral Salen-Co(III) Complex | Kinetic Resolution via CO2 Cycloaddition | Up to 78% ee | mdpi.com |

Enzymatic Resolution Techniques for Optically Active Alicyclic Carboxylic Acids

Enzymatic kinetic resolution (EKR) is a widely used and environmentally benign method for separating enantiomers of racemic compounds, including alicyclic carboxylic acids and their precursors. nih.gov This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.

Lipases such as Candida rugosa lipase, Novozym® 435 (immobilized Candida antarctica lipase B), Pseudomonas fluorescens lipase, and Pseudomonas cepacia lipase (PCL) are frequently employed. nih.govresearchgate.net They can catalyze either the hydrolysis of an ester or the transesterification of an alcohol. nih.gov For instance, in the resolution of aromatic Morita-Baylis-Hillman acetates, P. fluorescens and P. cepacia lipases have demonstrated high selectivity, yielding alcohol products with excellent enantiomeric purity. nih.gov The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better separation.

| Enzyme | Reaction Type | Substrate Class | Typical Selectivity | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens Lipase | Hydrolysis | Aromatic Acetates | Good to Excellent | nih.gov |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | Aromatic Acetates | High (E ratio up to 53) | nih.gov |

| Novozym® 435 (CAL-B) | Hydrolysis / Transesterification | Cyclic Carbonates, Alcohols | High (E ratio up to 49) | nih.govresearchgate.net |

| Candida rugosa Lipase (MY) | Transesterification | Amino Alcohols | High (ee up to 96.2%) | mdpi.com |

| Pig Liver Esterase (PLE) | Hydrolysis | Cyclic Carbonates | Good (E ratio up to 38) | researchgate.net |

Synthetic Routes to Naphthyl-Substituted Cyclopentanecarboxylic Acid Derivatives

The synthesis of derivatives of this compound can be achieved by modifying the two core components of the molecule: the naphthalene (B1677914) system or the cyclopentane ring. These modifications allow for the fine-tuning of the compound's properties for various applications.

Strategic Functionalization of the Naphthyl Moiety

The naphthalene ring system is a versatile platform for introducing a wide range of functional groups. While traditional methods like electrophilic aromatic substitution are available, modern techniques focusing on regioselective C-H functionalization have become increasingly prominent. nih.govresearchgate.net

Directed C-H activation is a powerful strategy that enables the introduction of functional groups at positions that are otherwise difficult to access. researchgate.net By attaching a directing group to the naphthalene core, typically at the 1-position (e.g., as an amide), it is possible to selectively functionalize the C4 or C8 positions. For example, picolinamide has been used as an effective bidentate directing group in copper- and silver-catalyzed reactions to introduce carboxyl or amino groups at the C4-position of 1-naphthylamine derivatives. researchgate.net This approach provides a predictable and efficient route to polysubstituted naphthalene derivatives. researchgate.net

| Methodology | Target Position | Key Features | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Varies based on directing effects | Traditional method, may lead to isomeric mixtures. | nih.gov |

| Directed C-H Functionalization | C4 or C8 | Requires a directing group (e.g., picolinamide); offers high regioselectivity. | researchgate.net |

| Electrophilic Cyclization of Alkynes | Multiple positions | Builds the substituted naphthalene ring from acyclic precursors under mild conditions. | nih.gov |

Selective Modifications of the Cyclopentane Ring System

Modifying the cyclopentane ring offers another avenue for creating structural diversity. Synthetic strategies can involve either building the ring with desired functionalities or directly functionalizing a pre-existing ring.

One approach involves a ring contraction from a corresponding cyclohexane derivative. google.com This method can convert a substituted cyclohexane into the desired cyclopentane structure, offering an alternative pathway to the core scaffold. google.com

More recently, direct C-H functionalization has been applied to cycloalkane carboxylic acids. nih.gov A notable example is the palladium-catalyzed transannular γ-C(sp³)–H arylation of cyclopentane carboxylic acids. This transformation is highly dependent on the choice of ligand, with a quinuclidine-pyridone ligand proving uniquely effective in promoting the reaction at the γ-position, overriding the typically favored β-C-H activation. nih.gov This method allows for the direct installation of aryl groups onto the cyclopentane ring in a single step, providing a streamlined synthesis of valuable derivatives, some of which are potent enzyme inhibitors. nih.gov

| Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Ring Contraction | Conversion of a cyclohexane derivative into a cyclopentane ring system. | Often involves intermediates like diazoketones. | google.com |

| Transannular C-H Functionalization | Direct, selective arylation of the γ-C-H bond of the cyclopentane ring. | Palladium catalyst with a specific pyridone-based ligand (e.g., quinuclidine-pyridone). | nih.gov |

Chemical Reactivity and Derivatization Studies of 1 1 Naphthyl Cyclopentanecarboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is the primary site for a variety of chemical transformations, including esterification, decarboxylation, and amidation. These reactions allow for the synthesis of a wide array of derivatives with potentially new physical and biological properties.

Esterification Reactions and the Synthesis of Ester Derivatives

Esterification is a fundamental reaction of carboxylic acids, and 1-(1-Naphthyl)cyclopentanecarboxylic acid can be converted to its corresponding esters through several established methods. The most common of these is the Fischer-Speier esterification. masterorganicchemistry.comlibretexts.org

The Fischer esterification involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, and to achieve high yields of the ester, it is typically necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comodinity.com The mechanism proceeds via protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org Subsequent proton transfers and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Table 1: Representative Conditions for Fischer Esterification

| Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Reflux, excess methanol | Methyl 1-(1-naphthyl)cyclopentanecarboxylate |

| Ethanol | TsOH (catalytic) | Toluene, reflux, Dean-Stark trap | Ethyl 1-(1-naphthyl)cyclopentanecarboxylate |

| Isopropanol | HCl (gas) | Reflux, excess isopropanol | Isopropyl 1-(1-naphthyl)cyclopentanecarboxylate |

Alternatively, ester derivatives can be synthesized under milder conditions. One such method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). youtube.com The resulting 1-(1-naphthyl)cyclopentanecarbonyl chloride can then readily react with an alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester with high yield. Another approach is the reaction of the carboxylate salt of the acid with an alkyl halide (e.g., methyl iodide), which proceeds through an Sₙ2 mechanism. orgsyn.org This method is particularly useful for preparing esters of primary alcohols.

Decarboxylation Pathways and Mechanistic Considerations

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a reaction that typically requires significant heat. Simple aliphatic carboxylic acids are generally resistant to decarboxylation. However, the stability of the carbanion intermediate formed upon CO₂ loss is a critical factor influencing the reaction's feasibility. ic.ac.uklibretexts.org For this compound, thermal decarboxylation would lead to the formation of a tertiary carbanion on the cyclopentane (B165970) ring, stabilized by the adjacent naphthyl group through resonance.

The mechanism for thermal decarboxylation of many carboxylic acids is thought to proceed through a cyclic transition state, especially if there is a participating group at the β-position. libretexts.orgmasterorganicchemistry.com For acids like this compound, where a simple cyclic transition state is not obvious, the reaction likely proceeds via the formation of the 1-naphthylcyclopentyl carbanion intermediate. The presence of the aromatic naphthyl group can delocalize the negative charge, thereby stabilizing this intermediate and facilitating the reaction compared to an unsubstituted cyclopentanecarboxylic acid.

Catalytic methods can significantly lower the temperature required for decarboxylation. For instance, palladium-on-carbon (Pd/C) has been shown to catalyze the decarboxylation of arylaliphatic acids at temperatures as low as 90°C. pnnl.gov The active catalyst is believed to be a palladium hydride (α-PdHₓ) phase. pnnl.gov The mechanism likely involves the dissociation of the α-C-H bond on the palladium surface, followed by the scission of the C-COO bond. pnnl.gov Metal-catalyzed decarboxylation, such as with silver or copper catalysts, proceeds through a metal-carboxylate complex, where steric destabilization by ortho-substituents on an aryl ring can lower the reaction barrier. nih.gov While the naphthyl group is not in the ortho position relative to the carboxyl group, its steric bulk could still influence the reaction kinetics.

Amidation Reactions and the Preparation of Amide Derivatives

The synthesis of amides from this compound involves its reaction with ammonia (B1221849) or a primary or secondary amine. The direct thermal condensation of a carboxylic acid and an amine to form an amide is possible but generally requires high temperatures (often >160 °C) to overcome the initial formation of a stable and unreactive ammonium (B1175870) carboxylate salt. reddit.com

To achieve amidation under milder conditions, the carboxylic acid must be "activated". youtube.com This is commonly done using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid by converting the hydroxyl group into a better leaving group, allowing for nucleophilic attack by the amine. youtube.com

Another effective method is the one-pot condensation using titanium tetrachloride (TiCl₄) as a mediator. nih.gov This procedure can be performed at moderate temperatures (e.g., 85 °C) in a solvent like pyridine, accommodating a wide range of amines to produce the corresponding amides in good to excellent yields. nih.gov The reaction generally preserves the stereochemical integrity of chiral substrates. nih.gov

Table 2: Common Methods for Amide Synthesis from this compound

| Amine | Reagent/Method | Conditions | Product |

|---|---|---|---|

| Aniline | DCC | CH₂Cl₂, Room Temp | N-Phenyl-1-(1-naphthyl)cyclopentanecarboxamide |

| Diethylamine | SOCl₂, then amine | Pyridine, 0 °C to RT | N,N-Diethyl-1-(1-naphthyl)cyclopentanecarboxamide |

| Benzylamine | TiCl₄ | Pyridine, 85 °C | N-Benzyl-1-(1-naphthyl)cyclopentanecarboxamide |

Reactions at the Cyclopentane Ring

The saturated cyclopentane ring is generally unreactive compared to the carboxylic acid functionality. Its sp³-hybridized C-H bonds are strong and non-polar, making electrophilic and nucleophilic substitution reactions challenging without specific activation strategies.

Electrophilic and Nucleophilic Substitution Reactions on the Ring System

Electrophilic Substitution: Direct electrophilic substitution on the C-H bonds of the cyclopentane ring is difficult due to the low nucleophilicity of the sigma bonds. However, recent advances in C-H activation/functionalization have provided powerful tools for this purpose. Palladium-catalyzed C-H functionalization of free carboxylic acids has emerged as a significant strategy. rsc.org The carboxylic acid group itself can act as a directing group, facilitating the activation of specific C-H bonds within the molecule.

Particularly relevant is the development of transannular γ-C-H arylation of cycloalkane carboxylic acids. nih.govnih.gov Using specialized ligands, such as quinuclidine-pyridones, a palladium catalyst can selectively activate the γ-methylene C-H bonds of the cyclopentane ring for arylation, even in the presence of more traditionally reactive β-C-H bonds. nih.govnih.gov This reaction provides a direct route to γ-aryl substituted cyclopentanecarboxylic acids, a scaffold present in biologically active molecules. nih.gov Applying this methodology to this compound could potentially lead to the synthesis of novel di-aryl derivatives.

Nucleophilic Substitution: The cyclopentane ring is highly resistant to nucleophilic substitution reactions. Unlike strained rings such as cyclopropane, which can undergo ring-opening reactions with nucleophiles, the cyclopentane ring lacks significant ring strain. ic.ac.ukvaia.com Furthermore, there are no inherent leaving groups on the unsubstituted ring. Therefore, nucleophilic attack on the carbon atoms of the cyclopentane ring of this compound would not be expected to occur under standard conditions. Such reactions would require prior functionalization of the ring to introduce a suitable leaving group.

Alkene Difunctionalization Reactions and Related Transformations

While this compound itself is saturated, related transformations involving alkene difunctionalization are crucial for synthesizing complex cyclopentane derivatives. organic-chemistry.org These methods often involve the simultaneous formation of two new bonds across a double bond, providing rapid access to functionalized cyclic systems. nih.govacs.orgnih.gov

Palladium-catalyzed difunctionalization reactions are particularly powerful for constructing substituted cyclopentanes. acs.orgnih.govumich.edu These reactions can involve the coupling of an alkene with both a carbon-based electrophile and a nucleophile in a single catalytic cycle. This strategy allows for the creation of multiple C-C bonds and stereocenters with high selectivity.

Radical-based difunctionalization of alkenes offers another versatile approach. nih.govmdpi.com These reactions can be initiated by various radical precursors and proceed through radical addition to an alkene, followed by a second functionalization step. mdpi.comresearchgate.net Photocatalysis has emerged as a mild and efficient way to generate the necessary radical intermediates. acs.orgacs.org These advanced methods could be conceptually applied to precursors of this compound to generate diverse and complex analogues that would be difficult to access through traditional synthetic routes.

Investigation of Stereochemical Outcomes in Ring Transformations

While specific studies on the stereochemical outcomes of ring transformations for this compound are not extensively documented in publicly available literature, general principles of carbocyclic ring chemistry can be applied to predict potential transformations. Ring expansion, contraction, or rearrangement reactions would be highly dependent on the generation of a reactive intermediate, such as a carbocation or a radical, on the cyclopentane ring. The stereochemical course of such reactions is often governed by the steric influence of the bulky naphthyl group and the conformational constraints of the five-membered ring. For instance, in reactions proceeding through a carbocationic intermediate, the naphthyl group would likely direct the stereochemical outcome by shielding one face of the cyclopentane ring.

Reactions on the Naphthyl System

The electron-rich naphthalene (B1677914) ring is a prime site for various chemical modifications, including electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (EAS) on a naphthalene ring is a well-established method for introducing a wide range of functional groups. The directing effect of the cyclopentanecarboxylic acid substituent at the 1-position of the naphthyl ring plays a crucial role in determining the regioselectivity of these reactions. The 1-alkyl substituent is generally an ortho-, para-directing group, activating the positions C2, C4, C5, and C7. However, due to steric hindrance from the cyclopentyl group, substitution at the C8 position is highly unlikely. The carboxylic acid group itself is a deactivating group, but its influence is transmitted through the cyclopentyl spacer. Therefore, the primary directing influence comes from the alkyl linkage to the aromatic system.

The substitution pattern is typically a result of a combination of electronic and steric factors. The most probable sites for electrophilic attack are the C4 and C5 positions, which are para-like and electronically activated, as well as being relatively sterically accessible. The C7 position is also electronically favorable but might be slightly less reactive than the C4 and C5 positions.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, and Friedel-Crafts reactions. nih.govorgsyn.orgrsc.orgnih.gov

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-1-naphthyl)cyclopentanecarboxylic acid and 1-(5-Nitro-1-naphthyl)cyclopentanecarboxylic acid |

| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-1-naphthyl)cyclopentanecarboxylic acid and 1-(5-Bromo-1-naphthyl)cyclopentanecarboxylic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-Acyl-1-naphthyl)cyclopentanecarboxylic acid and 1-(5-Acyl-1-naphthyl)cyclopentanecarboxylic acid |

Note: The precise ratio of isomers would depend on the specific reaction conditions and the nature of the electrophile.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it typically needs to be derivatized. For instance, the carboxylic acid can be converted to an aryl halide or triflate to participate in reactions like the Suzuki, Heck, or Sonogashira couplings. Alternatively, the naphthyl ring can be functionalized first (e.g., via bromination as described in 3.3.1) to introduce a suitable handle for cross-coupling.

Suzuki Coupling: A bromo-derivative of this compound could be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl structures or introduce alkyl or vinyl groups. youtube.com

Heck Reaction: The reaction of a halo-substituted this compound derivative with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon double bond, extending the carbon framework. sigmaaldrich.comwikipedia.org

Sonogashira Coupling: Coupling of a halo-derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkyne moiety, a versatile functional group for further transformations. google.com

The scope of these reactions would be broad, allowing for the introduction of a wide array of substituents onto the naphthyl core, provided that the starting material is appropriately functionalized.

Table 2: Potential Palladium-Catalyzed Coupling Reactions of a 1-(4-Bromo-1-naphthyl)cyclopentanecarboxylic Acid Derivative

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-naphthyl derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-naphthyl derivative |

Formation of Complex Naphthyl-Cyclopentane Hybrid Architectures

The strategic functionalization of both the naphthyl ring and the cyclopentane moiety of this compound can pave the way for the synthesis of complex polycyclic hybrid architectures. Intramolecular reactions are a key strategy in this regard.

For example, an appropriately substituted derivative could undergo an intramolecular Friedel-Crafts reaction. If a suitable acyl group with a terminal aromatic ring is introduced onto the naphthyl system (e.g., at the 4-position), acid-catalyzed cyclization could lead to the formation of a new fused ring system, creating a rigid, polycyclic structure.

Similarly, intramolecular palladium-catalyzed reactions, such as an intramolecular Heck reaction, could be envisioned. A derivative bearing an alkene tethered to the naphthyl ring could cyclize to form a new ring fused to the naphthalene core. The stereochemistry of such cyclizations would be a critical aspect, influenced by the conformational preferences of the cyclopentyl group and the transition state geometry of the cyclization step.

While specific examples starting from this compound are not readily found in the literature, the principles of these reactions are well-established and offer a predictive framework for the synthesis of novel and complex molecular scaffolds based on this naphthyl-cyclopentane core.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and connectivity of atoms.

Specific ¹³C NMR data for 1-(1-Naphthyl)cyclopentanecarboxylic Acid has not been reported in the available literature. A theoretical ¹³C NMR spectrum would display a signal for the carbonyl carbon of the carboxylic acid (typically δ 170-185 ppm). The carbon atoms of the naphthyl ring would generate a series of signals in the aromatic region (δ 120-140 ppm). The aliphatic carbons of the cyclopentane (B165970) ring, including the quaternary carbon attached to the naphthyl group, would appear in the upfield region of the spectrum.

There is no information available regarding the synthesis or ¹⁹F NMR analysis of halogenated analogs of this compound. Should such compounds be synthesized, ¹⁹F NMR would be a crucial technique for confirming the incorporation of fluorine into the molecular structure and for studying its electronic effects.

Detailed two-dimensional (2D) NMR studies such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) have not been published for this compound. These techniques would be essential for unambiguously assigning the proton and carbon signals and for confirming the connectivity between the naphthyl and cyclopentyl fragments.

Mass Spectrometry (MS) for Accurate Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Specific high-resolution mass spectrometry (HRMS) data for this compound is not available in the public domain. HRMS would be the definitive method for confirming the molecular formula of the compound by providing a highly accurate mass measurement, typically to within a few parts per million.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The carboxylic acid group presents some of the most distinct absorptions in the IR spectrum. A very broad and strong absorption is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp absorption band. In dimeric carboxylic acids, this band typically appears around 1710 cm⁻¹. Conjugation with an aromatic ring, such as the naphthyl group, can lower this frequency by 20-30 cm⁻¹.

The naphthyl group exhibits several characteristic absorption bands. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically result in a series of sharp bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the aromatic ring, are expected in the 700-900 cm⁻¹ range.

The cyclopentane ring also contributes to the IR spectrum. The C-H stretching vibrations of the methylene groups in the cyclopentane ring are anticipated to be in the 2850-2960 cm⁻¹ region. The scissoring and rocking vibrations of the CH₂ groups are expected at approximately 1465 cm⁻¹ and 720 cm⁻¹, respectively.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below, based on the analysis of its functional groups and structural analogues.

| Vibrational Mode | Functional Group/Structural Moiety | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Strong, Broad |

| C-H Stretch | Naphthyl Ring | >3000 | Medium to Weak |

| C-H Stretch | Cyclopentane Ring | 2850-2960 | Medium |

| C=O Stretch | Carboxylic Acid (dimer) | ~1710 | Strong, Sharp |

| C=C Stretch | Naphthyl Ring | 1450-1600 | Medium to Weak, Sharp |

| C-H Bend (out-of-plane) | Naphthyl Ring | 700-900 | Strong |

| CH₂ Scissoring | Cyclopentane Ring | ~1465 | Medium |

| CH₂ Rocking | Cyclopentane Ring | ~720 | Weak |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The crystal structure of 1-naphthoic acid reveals that the molecules form hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids. nih.gov The two molecules in the dimer are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. It is highly probable that this compound would also adopt a similar dimeric arrangement in its crystal lattice.

The conformation of this compound will be determined by the relative orientation of the cyclopentane ring with respect to the naphthyl ring. The cyclopentane ring is not planar and typically adopts either an envelope or a twist conformation to minimize steric strain. The attachment of the bulky naphthyl group at the C1 position of the cyclopentane ring will influence the preferred conformation. The dihedral angle between the plane of the naphthyl ring and the mean plane of the cyclopentane ring will be a key conformational parameter. Steric hindrance between the hydrogen atoms on the cyclopentane ring and the hydrogen atom at the C8 position of the naphthyl ring will likely force the two ring systems to be non-coplanar.

The table below presents selected crystallographic data for 1-naphthoic acid, which serves as a model for the naphthylcarboxylic acid portion of the target molecule. nih.gov

| Parameter | 1-Naphthoic Acid |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.906 |

| b (Å) | 3.842 |

| c (Å) | 30.958 |

| β (°) | 92.04 |

| Z | 4 |

Computational and Mechanistic Investigations of 1 1 Naphthyl Cyclopentanecarboxylic Acid Reactions

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for mapping reaction pathways and determining their energetics. mdpi.com For reactions involving 1-(1-Naphthyl)cyclopentanecarboxylic Acid, such as esterification, decarboxylation, or cycloadditions involving the naphthyl ring, DFT calculations can elucidate the step-by-step mechanism.

Although specific studies on this compound are limited, research on related molecules demonstrates the utility of this approach. For instance, DFT studies on the cycloaddition reactions of dienylfurans and other polycyclic systems have successfully mapped out concerted and stepwise pathways, identifying the most energetically favorable routes. pku.edu.cnresearchgate.net Similarly, investigations into the decarbonylative coupling of carboxylic acid derivatives reveal complex catalytic cycles, with DFT pinpointing the key intermediates and transition states. researchgate.net

A typical DFT study on a hypothetical reaction of this compound would involve:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, intermediates, and transition states.

Frequency Analysis: Confirming that optimized structures are true minima or first-order saddle points (transition states) on the potential energy surface.

For example, in a potential palladium-catalyzed C-H activation reaction at the cyclopentane (B165970) ring, DFT could be used to compare different mechanistic pathways, such as a concerted metalation-deprotonation versus an oxidative addition route. nih.gov The calculated energetics would reveal the most plausible mechanism.

Table 1: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction Pathway

| Reaction Step | Description | ΔH (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|

| Reactants → TS1 | Formation of First Transition State | +21.5 | +25.0 |

| TS1 → Intermediate 1 | Formation of Intermediate | -10.2 | -8.5 |

| Intermediate 1 → TS2 | Formation of Second Transition State | +15.8 | +18.3 |

| TS2 → Products | Formation of Products | -30.1 | -35.5 |

Note: This table is a hypothetical representation of data that would be generated from a DFT study.

Elucidation of Transition States and Determination of Activation Energy Barriers

A critical aspect of mechanistic studies is the identification of transition states (TS) and the calculation of the associated activation energy barriers (Ea or ΔG‡). mdpi.com The activation energy determines the rate of a chemical reaction, and its accurate calculation is a key strength of modern computational methods. For reactions involving this compound, locating the transition state geometry allows for a detailed understanding of the bond-breaking and bond-forming processes.

Computational methods like DFT (e.g., B3LYP, M06-2X, MPW1K functionals) are widely used to locate transition states and compute activation barriers. mdpi.comacs.orgresearchgate.net For example, in a potential Diels-Alder reaction involving the naphthalene (B1677914) ring, DFT could precisely model the geometry of the concerted transition state, providing insights into its synchronous or asynchronous nature. researchgate.net The calculated activation barrier would indicate the feasibility of the reaction under certain conditions. Studies on 1,3-dipolar cycloadditions have shown that methods like MPW1K/6-31G* can predict activation barriers with a mean absolute deviation of just 1.1 kcal/mol compared to high-level methods. acs.orgresearchgate.net

The activation strain model, often used in conjunction with DFT, can decompose the activation energy into two components:

Strain Energy (or Distortion Energy): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. mdpi.comresearchgate.net

Interaction Energy: The actual interaction (e.g., electrostatic, orbital) between the distorted reactant molecules in the transition state. mdpi.comresearchgate.net

This analysis would reveal whether the reaction of this compound is controlled by the energy needed to deform the molecule or by the stabilizing interactions at the transition state.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)

The electronic structure of this compound governs its reactivity. Computational chemistry provides a suite of descriptors derived from the molecular wavefunction or electron density that can predict reactive behavior. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting where a molecule is susceptible to electrophilic or nucleophilic attack. semanticscholar.orgmdpi.com For this compound, the MEP would show negative potential (red/yellow regions) around the carbonyl oxygen and the π-system of the naphthalene ring, indicating sites for electrophilic attack (e.g., protonation). mdpi.com Positive potential (blue regions) would be located around the acidic hydrogen of the carboxyl group, identifying it as the primary site for nucleophilic attack or deprotonation. semanticscholar.orgmdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap generally implies higher reactivity. researchgate.net

Fukui Functions: These local reactivity descriptors, derived from conceptual DFT, quantify the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.netresearchgate.net They help to pinpoint the most reactive atoms within the molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. For this compound, Fukui analysis would likely identify the carbonyl carbon as a primary site for nucleophilic attack and specific carbons on the naphthalene ring as susceptible to electrophilic attack.

Table 2: Representative Calculated Electronic Properties for an Aryl Carboxylic Acid

| Property | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap | Indicator of Chemical Reactivity | 5.3 eV |

| Dipole Moment | Measure of Molecular Polarity | 2.1 D |

| Max MEP | Maximum Electrostatic Potential (on H of COOH) | +60 kcal/mol |

| Min MEP | Minimum Electrostatic Potential (on C=O) | -45 kcal/mol |

Note: This table contains illustrative data based on calculations for similar molecules like pyridine-3-carboxylic acid and others. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape and intermolecular interactions. nih.govnih.gov

Conformational Analysis: The cyclopentane ring is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms. dalalinstitute.comfiveable.me Furthermore, there is rotational freedom around the single bond connecting the cyclopentane and naphthyl rings. MD simulations can sample these various conformations over time, revealing the most stable and populated conformers and the energy barriers between them. nih.gov This information is crucial as the reactivity of the molecule can be highly dependent on its conformation.

Intermolecular Interactions: Carboxylic acids are well-known to form strong hydrogen-bonded dimers in both solution and the solid state. nih.govresearchgate.net MD simulations can model the formation and stability of these dimers for this compound. nih.gov These simulations can also explore interactions with solvent molecules, providing insight into solubility and the role of the solvent in reaction mechanisms. By analyzing the simulation trajectory, one can quantify the strength and lifetime of hydrogen bonds and other non-covalent interactions, such as π-π stacking between the naphthyl groups of adjacent molecules. mdpi.com

Quantitative Structure–Property Relationships (QSPR) in Related Substituted Cyclopentanecarboxylic Acid Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific physical property (e.g., boiling point, melting point, solubility). researchgate.netresearchgate.net While QSAR (Quantitative Structure-Activity Relationship) focuses on biological activity, QSPR deals with physical properties. ijpsjournal.com

For a series of substituted cyclopentanecarboxylic acids related to this compound, a QSPR study could be developed to predict properties like melting point or aqueous solubility. libretexts.orglibretexts.orgpressbooks.pubsavemyexams.com The process involves:

Dataset Assembly: Compiling a set of related molecules with experimentally measured values for the property of interest.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy). researchgate.netresearchgate.net

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical equation that relates a subset of the most relevant descriptors to the physical property.

Validation: Testing the predictive power of the model on an external set of compounds not used in the model-building process.

For instance, a QSPR model for the melting points of various aryl-substituted cyclopentanecarboxylic acids could reveal that properties like molecular weight, molecular symmetry, and the strength of intermolecular forces (quantified by certain descriptors) are key determining factors. frontiersin.org

Table 3: Example of a QSPR Data Matrix for Substituted Cyclopentanecarboxylic Acids

| Compound (Substituent) | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | LogP (Descriptor 3) | Melting Point (°C) (Property) |

|---|---|---|---|---|

| Phenyl | 190.22 | 37.3 | 2.35 | 128 |

| 4-Chlorophenyl | 224.67 | 37.3 | 3.06 | 155 |

| 4-Methoxyphenyl | 220.25 | 46.5 | 2.28 | 142 |

| 1-Naphthyl | 240.28 | 37.3 | 3.55 | 161 |

Note: This table is a hypothetical representation of data used for a QSPR study. Values are illustrative.

Structure Activity Relationship Sar Studies and Biological Target Interactions Non Clinical Focus

General Principles of SAR in Naphthalene (B1677914) and Cyclopentane (B165970) Carboxylic Acid Derivatives

The SAR of arylalkanoic acids, a class to which 1-(1-Naphthyl)cyclopentanecarboxylic acid belongs, is governed by several key principles. The acidic center, typically a carboxylic acid, is crucial for interaction with many biological targets, often forming salt bridges or hydrogen bonds. The distance between this acidic center and the lipophilic aromatic region is a critical determinant of activity; typically, a one-carbon separation is optimal, as increasing this distance often leads to a decrease in potency.

The naphthalene moiety itself offers a large, hydrophobic surface for van der Waals interactions and potential π-π stacking with aromatic residues in a receptor's binding pocket. The position of substitution on the naphthalene ring is also critical. The 1-position (alpha) and 2-position (beta) of naphthalene are not electronically or sterically equivalent, leading to different biological activities depending on the point of attachment.

The cyclopentane ring, while seemingly a simple spacer, plays a crucial role in conferring a specific three-dimensional conformation to the molecule. This "conformational restriction" can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor by pre-organizing the molecule into a bioactive conformation. The puckered nature of the cyclopentane ring allows for various conformations, such as the "envelope" and "half-chair," which can influence how the naphthyl and carboxylic acid groups are presented to the biological target.

Ligand-Receptor Interaction Profiling with this compound Analogs

To understand how analogs of this compound interact with biological receptors, it is essential to systematically modify its structure and observe the effects on binding affinity and selectivity.

The substitution pattern on the naphthalene ring significantly influences receptor binding. The electronic properties and steric bulk of substituents can either enhance or diminish affinity and selectivity. For instance, in a series of naphthalen-1-yl-acetic acid hydrazides, compounds with ortho-bromo, methoxy, and hydroxy substituents on the benzylidene ring showed the most promising antimicrobial activity, highlighting the importance of electronic and hydrogen-bonding properties.

In studies of other naphthalene-containing ligands, the position of substituents has been shown to be critical. For example, in a series of N1-arylpiperazines, annelated rings at the 2,3-positions of the phenyl ring (forming a naphthalene-like system) were highly favorable for 5-HT1A receptor affinity. This suggests that extending the aromatic system can enhance binding. Conversely, substitutions at other positions can lead to steric hindrance, preventing the molecule from adopting the optimal conformation for receptor binding.

| Naphthyl Substitution | Effect on Binding Affinity | Effect on Selectivity | Reference |

|---|---|---|---|

| Unsubstituted | Baseline | Baseline | Fictionalized Data |

| 4-Methoxy | Increased | Enhanced for Target A | Fictionalized Data |

| 7-Chloro | Decreased | Reduced for Target A | Fictionalized Data |

| 2-Methyl | Slightly Increased | No significant change | Fictionalized Data |

Modifications to the cyclopentane ring can profoundly impact how a ligand is recognized by its target. The cyclopentane ring restricts the rotational freedom of the molecule, which can lead to a more favorable binding entropy. The size and puckering of the ring dictate the spatial orientation of the naphthyl and carboxylic acid moieties.

Bioisosteric replacement of the cyclopentane ring with other cyclic systems, such as cyclobutane (B1203170) or cyclohexane, can alter the compound's properties. For example, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane can limit the number of possible conformations, potentially increasing affinity. However, such modifications can also introduce strain or alter the distance between key pharmacophoric elements, leading to reduced activity. In some cases, replacing a phenyl ring with a saturated scaffold like bicyclo[1.1.1]pentane has led to equipotent enzyme inhibitors with improved physicochemical properties.

The cyclopentane-1,2-dione has been investigated as a potential bio-isostere for the carboxylic acid functional group, demonstrating that thoughtful modifications to the cyclopentane ring itself can introduce new interaction points.

| Cyclopentane Modification | Effect on Molecular Recognition | Effect on Ligand Efficacy | Reference |

|---|---|---|---|

| Unmodified Cyclopentane | Baseline | Baseline | Fictional |

Applications As Synthetic Intermediates and Chiral Building Blocks

Role of 1-(1-Naphthyl)cyclopentanecarboxylic Acid in the Convergent Synthesis of Complex Organic Molecules

While direct examples of the use of this compound in a convergent synthesis are not extensively documented in publicly available research, its structure suggests significant potential. The naphthyl group can be further functionalized, and the carboxylic acid provides a ready handle for coupling reactions. This would allow for the independent synthesis of a "naphthyl-cyclopentane" fragment and its subsequent incorporation into a larger, more complex molecular architecture. The synthesis of cyclopenta[a]naphthalene derivatives, for example, highlights the utility of related structures as building blocks for polycyclic systems. nih.gov

Table 1: Examples of Cyclopentane (B165970) Derivatives in Complex Molecule Synthesis

| Intermediate | Target Molecule Class | Therapeutic Area |

|---|---|---|

| Substituted Cyclopentane Carboxylic Acids | NaV1.7 Inhibitors | Pain nih.gov |

Preparation of Functionalized Derivatives for Advanced Materials Science Research (e.g., polymers, dendrimers)

The development of advanced materials with tailored properties is a rapidly growing field of research. Monomers with specific structural features are often sought to create polymers and dendrimers with unique characteristics such as thermal stability, specific optical properties, or the ability to self-assemble.

Naphthalene-containing polymers are of interest for their potential applications in optoelectronics and as high-performance materials due to the rigidity and electronic properties of the aromatic system. For instance, coordination polymers based on naphthalene-1,8-dicarboxylates have been synthesized and their photoluminescent properties studied. rsc.org

While this compound is a monocarboxylic acid and thus not directly suitable for condensation polymerization, it can be readily converted into a variety of functionalized derivatives that could serve as monomers. chemhume.co.uk For example, the introduction of a second functional group, such as a hydroxyl or an amine, onto either the naphthyl or cyclopentane ring would create a bifunctional monomer suitable for polymerization. The inherent rigidity of the naphthyl group combined with the more flexible cyclopentane spacer could lead to polymers with interesting thermal and mechanical properties.

Dendrimers are highly branched, well-defined macromolecules with a central core. researchgate.net Their synthesis can be achieved through convergent or divergent strategies. In a convergent approach, the branches of the dendrimer are synthesized first and then attached to the core. A functionalized derivative of this compound could potentially be used as a building block for the branches, introducing a bulky, hydrophobic periphery to the dendrimer.

Utilization in the Synthesis of Peptidomimetics and Conformationally Constrained Amino Acid Analogs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. A common strategy in the design of peptidomimetics is the incorporation of conformationally constrained amino acids. These unnatural amino acids restrict the flexibility of the peptide backbone, forcing it to adopt a specific conformation that can lead to higher binding affinity and selectivity for its biological target.

Cyclic amino acids, such as 1-aminocyclopentanecarboxylic acid (Acc5) and 1-aminocyclohexanecarboxylic acid (Acc6), are well-established building blocks for creating such conformational constraints. nih.gov Research has shown that replacing natural amino acids with these cyclic analogs can have a profound impact on biological activity. For example, the incorporation of Acc6 into a chemotactic peptide resulted in a 78-fold increase in activity compared to the parent peptide. nih.gov This highlights the importance of the size and conformation of the cyclic constraint.

The amino acid analog of the title compound, 1-amino-1-(1-naphthyl)cyclopentanecarboxylic acid, represents a highly promising building block for peptidomimetic design. The cyclopentane ring would provide a well-defined conformational constraint on the peptide backbone, while the bulky and hydrophobic naphthyl group would act as a side chain. This side chain could engage in specific interactions with a receptor binding pocket, potentially leading to highly potent and selective ligands. The synthesis of such unnatural amino acids and their incorporation into peptide sequences is a key strategy in modern drug discovery. nih.gov

Table 2: Impact of Constrained Cycloalkane Amino Acids on Peptide Activity

| Constrained Amino Acid | Peptide System | Observed Effect on Activity |

|---|---|---|

| 1-Aminocyclohexanecarboxylic acid (Acc6) | Chemotactic peptide | ~78 times more active than parent |

Development of Novel Chiral Auxiliaries and Ligands Derived from the this compound Scaffold

Asymmetric catalysis, the synthesis of chiral molecules using a small amount of a chiral catalyst, is a cornerstone of modern organic chemistry. The development of new chiral ligands that can effectively control the stereochemical outcome of a reaction is a continuous area of research.

The 1,1'-binaphthyl scaffold is a well-known and highly successful platform for the design of chiral ligands and catalysts. nih.govgoogle.com The axial chirality of the binaphthyl system provides a well-defined chiral environment that can induce high levels of enantioselectivity in a wide range of chemical transformations. Chiral phosphoric acids derived from binaphthol (BINOL) are a prominent class of Brønsted acid catalysts. nih.gov Furthermore, axially chiral 1,1'-binaphthyl-2-carboxylic acids have been successfully employed as ligands in titanium-catalyzed asymmetric hydroalkoxylation. nih.gov

Given the proven success of the naphthyl group in asymmetric catalysis, a chiral, enantiomerically pure form of this compound would be a highly attractive candidate for a novel chiral ligand or auxiliary. The carboxylic acid functionality provides a convenient point of attachment to a metal center. The chirality could arise from either a chiral center on the cyclopentane ring or from restricted rotation around the bond connecting the naphthyl and cyclopentane rings, creating atropisomerism. While the development of ligands specifically from the this compound scaffold is not yet widely reported, the principles of ligand design strongly support its potential in this area. nih.govCurrent time information in Ernakulam, IN.

Future Research Directions and Unexplored Avenues for 1 1 Naphthyl Cyclopentanecarboxylic Acid

Development of More Efficient, Sustainable, and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing is a cornerstone of modern chemistry. nih.gov Future research on 1-(1-Naphthyl)cyclopentanecarboxylic Acid should prioritize the development of synthetic protocols that align with the twelve principles of green chemistry. nih.gov

Current synthetic approaches to structurally similar compounds often rely on multi-step processes with potentially hazardous reagents and significant solvent waste. walisongo.ac.id Prospective research should aim to innovate beyond these established methods. Key areas of investigation could include:

One-Pot Syntheses: Designing a one-pot, multi-component reaction where naphthalene (B1677914), a cyclopentane (B165970) precursor, and a carboxyl source are combined using a suitable catalyst would drastically improve efficiency and reduce waste by minimizing intermediate isolation steps. esrapublications.com

Alternative Energy Sources: Moving away from conventional thermal heating towards microwave irradiation or grindstone chemistry (mechanochemistry) could lead to significantly shorter reaction times, reduced energy consumption, and often, solvent-free conditions. esrapublications.comorientjchem.org

Renewable Feedstocks: A long-term goal would be to derive the core scaffolds from renewable resources. For example, methods exist for producing cyclopentanone (B42830) from biomass-derived furfural, which could potentially be adapted as a greener starting material for the cyclopentane ring. amazonaws.com

A comparative analysis of a hypothetical green route against a traditional approach highlights the potential for improvement.

| Metric | Traditional Route (Hypothetical) | Proposed Green Route (Hypothetical) | Justification for Improvement |

| Principle | Use of stoichiometric hazardous reagents | Catalytic, recyclable catalyst (e.g., MOF) | Reduces waste and improves safety. amazonaws.comrsc.org |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvent or solvent-free | Minimizes environmental impact. rsc.org |

| Energy | Prolonged reflux heating | Microwave irradiation | Reduces energy consumption and reaction time. orientjchem.org |

| Atom Economy | Moderate | High | One-pot synthesis minimizes byproducts. walisongo.ac.id |

| E-Factor | High | Low | Less waste generated per kilogram of product. tudelft.nl |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The unique juxtaposition of the bulky naphthalene group and the cyclopentanecarboxylic acid functionality suggests intriguing, yet unexplored, reactivity. Future studies should aim to systematically investigate the chemical behavior of this molecule to unlock new synthetic transformations.

Carboxylic Acid Derivatization: While standard transformations like esterification and amidation are expected, the steric hindrance imposed by the naphthyl group could lead to unusual selectivity. Investigating enzyme-catalyzed reactions, for example using lipases, could provide highly selective and green pathways to novel amide and ester derivatives under mild conditions. nih.gov

Naphthalene Ring Functionalization: The reactivity of the naphthalene ring towards electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) in the presence of the cyclopentanecarboxylic acid group is unknown. Research could uncover novel directing effects and provide access to a library of substituted analogs.

Cyclopentane Ring Chemistry: The potential for ring-contraction or ring-expansion reactions, perhaps via diazoketone intermediates, could be a fruitful area of research, providing pathways to other cycloalkane derivatives. google.com

Intramolecular Cyclizations: Under specific conditions, it might be possible to induce intramolecular reactions. For example, Friedel-Crafts acylation could potentially lead to fused polycyclic systems, creating complex molecular architectures in a single step.

Integration of Advanced Computational Modeling for Predictive Chemical Design and Optimization

Computational chemistry offers powerful tools to accelerate research and reduce reliance on trial-and-error experimentation. For this compound, a computational-first approach could guide synthetic efforts and predict molecular properties.

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be employed to model proposed synthetic routes, predict transition state energies, and determine the most energetically favorable reaction pathways. This can help in selecting optimal catalysts and reaction conditions before any lab work begins.

Predictive QSAR: If a particular biological activity is identified, Quantitative Structure-Activity Relationship (QSAR) models can be developed. mdpi.com By creating a small library of derivatives and testing their activity, computational models can identify key structural features (pharmacophores) responsible for the effect. This allows for the rational design of more potent and selective compounds.

Physicochemical Property Prediction: Software can predict properties like solubility, lipophilicity (logP), and metabolic stability for virtual derivatives. This in silico screening can prioritize which derivatives to synthesize, focusing resources on candidates with the most promising drug-like properties.

| Computational Tool | Application to Research | Potential Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms for green synthesis routes. | Identification of the most efficient catalyst and conditions. |

| QSAR Modeling | Correlating structural features of derivatives with biological activity. | Design of more potent and selective analog compounds. mdpi.com |

| Molecular Docking | Simulating the binding of the compound to potential protein targets. | Prioritization of biological targets for in vitro screening. |

| ADMET Prediction | In silico estimation of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Early-stage deselection of candidates with poor pharmacokinetic profiles. |

Diversification of Investigated Biological Targets and Elucidation of New Mechanistic Probes (Non-Clinical Focus)

The structural motifs within this compound are present in various biologically active molecules, suggesting that it could serve as a scaffold for developing novel, non-clinical research probes.

Ion Channel Modulation: Similar cyclopentane carboxylic acid-containing molecules have been identified as potent and selective inhibitors of voltage-gated sodium channels like NaV1.7, a target for pain research. nih.gov Future non-clinical studies could screen this compound and its derivatives for inhibitory activity against a panel of ion channels.

Enzyme Inhibition: The naphthalene moiety is a well-known intercalating agent, and naphthalimide derivatives have been investigated as topoisomerase inhibitors in cancer research. mdpi.com It would be valuable to explore whether this compound or its amides can interact with DNA or inhibit enzymes involved in DNA replication and repair.

Receptor Binding: The rigid, lipophilic nature of the naphthyl group combined with the polar carboxylic acid suggests potential interactions with various receptors. A broad, non-clinical screening campaign against a panel of G-protein coupled receptors (GPCRs) or nuclear receptors could uncover unexpected biological activities.

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. mdpi.com Research could focus on modifying the structure to create fluorescent probes for cellular imaging, for example, by synthesizing derivatives that selectively accumulate in specific organelles like lysosomes. mdpi.com

| Structural Motif | Associated Biological Target Class (Examples) | Proposed Research Direction |

| Cyclopentane Carboxylic Acid | Voltage-Gated Sodium Channels (e.g., NaV1.7) nih.gov | Screen for inhibitory effects on ion channels related to sensory pathways. |

| Naphthalene | DNA Intercalators, Topoisomerases mdpi.com | Investigate DNA binding and inhibition of enzymes like topoisomerase II. |

| Combined Scaffold | G-Protein Coupled Receptors (GPCRs), Nuclear Receptors | Perform broad receptor profiling to identify novel, unanticipated targets. |

| Naphthalene | Fluorescent Tags mdpi.com | Synthesize derivatives and evaluate their potential as fluorescent probes for cell imaging. |

Integration with Advanced Flow Chemistry and Automated Synthesis Technologies for High-Throughput Research

To efficiently explore the synthetic and biological potential of this compound, modern automation technologies are indispensable.

Flow Chemistry Synthesis: Converting optimized batch syntheses into continuous flow processes can offer superior control over reaction parameters (temperature, pressure, reaction time), leading to higher yields and purity. nih.gov This approach also enhances safety, especially when dealing with potentially energetic intermediates or hazardous reagents. The synthesis of radiolabeled carboxylic acids has been successfully automated, providing a template for how this could be applied. nih.govmdpi.com

Automated Derivative Library Synthesis: An automated synthesis platform could be programmed to systematically create a library of derivatives. By feeding different building blocks (e.g., various amines or alcohols for derivatization of the carboxylic acid), a large number of compounds can be generated rapidly for screening.